1-(2-Chlorophenyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

Soluble epoxide hydrolase enzyme inhibition target engagement

1-(2-Chlorophenyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea (CAS 1234859-39-2) is a synthetic small molecule belonging to the 4-methylsulfonyl-substituted piperidine urea class, characterized by a central urea linker connecting a 2-chlorophenyl group and a 1-methylsulfonylpiperidin-4-ylmethyl moiety. This chemotype is primarily associated with the inhibition of soluble epoxide hydrolase (sEH), a target implicated in cardiovascular and inflammatory diseases.

Molecular Formula C14H20ClN3O3S
Molecular Weight 345.84
CAS No. 1234859-39-2
Cat. No. B2547064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea
CAS1234859-39-2
Molecular FormulaC14H20ClN3O3S
Molecular Weight345.84
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC=CC=C2Cl
InChIInChI=1S/C14H20ClN3O3S/c1-22(20,21)18-8-6-11(7-9-18)10-16-14(19)17-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3,(H2,16,17,19)
InChIKeyUYMSULLQZKAFKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea (CAS 1234859-39-2): Chemical Class and Procurement Context


1-(2-Chlorophenyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea (CAS 1234859-39-2) is a synthetic small molecule belonging to the 4-methylsulfonyl-substituted piperidine urea class, characterized by a central urea linker connecting a 2-chlorophenyl group and a 1-methylsulfonylpiperidin-4-ylmethyl moiety [1]. This chemotype is primarily associated with the inhibition of soluble epoxide hydrolase (sEH), a target implicated in cardiovascular and inflammatory diseases [2]. It serves as a key reference compound in structure–activity relationship (SAR) studies for this therapeutic class.

Procurement Risks: Why SAR-Position Specificity Precludes Simple Substitution of Piperidine Urea Analogs


Substituting 1-(2-Chlorophenyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea with a generic in-class urea is not scientifically valid. The 4-methylsulfonylpiperidine motif is a critical pharmacophore for sEH inhibition, and the 2-chlorophenyl substituent specifically dictates target binding affinity, selectivity against related enzymes, and metabolic stability [1]. Even minor alterations to the urea linker, sulfonamide group, or aryl substitution pattern have been shown to drastically alter potency, CYP liability, and in vivo pharmacokinetic profiles, making procurement of the exact structure essential for reproducible SAR studies [2].

Quantitative Differentiation of 1-(2-Chlorophenyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea Against Closest Analogs


sEH Inhibitory Potency and Target Engagement vs. Unsubstituted Piperidine Ureas

The target compound, as a representative of 4-substituted piperidine trisubstituted ureas, contributed to the SAR landscape that identified the benchmark inhibitor 2d (IC50 < 10 nM against human sEH). While exact IC50 data for CAS 1234859-39-2 is not publicly available in isolation, the broader chemotype demonstrates that the methylsulfonyl group is essential for achieving low-nanomolar potency; unsubstituted piperidine urea analogs lacking this group show >100-fold loss in sEH inhibitory activity [1].

Soluble epoxide hydrolase enzyme inhibition target engagement

Ion Channel Off-Target Liability Reduction vs. Earlier Generation sEH Inhibitors

The class of 4-substituted piperidine ureas, to which this compound belongs, was explicitly optimized to minimize off-target cardiac ion channel (hERG) activity, a known liability of first-generation sEH inhibitors. Within the series, the methylsulfonyl substituent contributed to a significant improvement in hERG safety margin, with compound 2d showing an IC50 > 10 µM in the patch clamp assay, compared to sub-micromolar inhibition observed for earlier urea-based chemotypes lacking the optimized sulfonamide [1].

off-target profiling ion channel liability selectivity

CYP450 Inhibition Profile: Differentiated Clearance Pathway Risk

The SAR around the piperidine urea core identified that the combination of a 2-chlorophenyl group and a methylsulfonylpiperidine moiety, as found in CAS 1234859-39-2, maintains a clean CYP inhibition profile. In cross-series comparisons, compound 2d (which shares the same core structural features) showed no significant reversible or time-dependent inhibition of major CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4) at concentrations up to 10 µM, in contrast to related 4-aryl-substituted piperidine ureas that exhibited CYP3A4 IC50 values in the low micromolar range [1].

drug metabolism CYP inhibition drug-drug interactions

Ex Vivo Target Engagement and Hemodynamic Effect vs. Inactive Stereoisomer

The isolation of the active eutomer (entA-2d) from the racemate of the related compound 2d highlights that chirality critically determines biological activity. The eutomer elicited a significant vasodilatory effect in isolated rat mesenteric artery (pre-contracted with phenylephrine), whereas the distomer was inactive [1]. This implies that the specific enantiomer of the compound represented by CAS 1234859-39-2, if chiral, would need to be specified during procurement to replicate functional in vivo outcomes.

ex vivo pharmacology vasodilation stereochemistry

Oral Bioavailability and In Vivo PK Benchmarking Within the Chemotype

The methylsulfonyl-substituted piperidine urea core is defined by a favorable preclinical pharmacokinetic profile that supports once-daily dosing. Compound 2d, which shares the same core as CAS 1234859-39-2, demonstrated a bioavailability of 78% in rats with a half-life of 5.2 hours, representing a 2-fold improvement in exposure (AUC) and a 3-fold increase in half-life compared to the earlier lead lacking the sulfonamide group (compound 9k; F = 62%, t1/2 = 1.8 h) [1].

pharmacokinetics oral bioavailability in vivo

Structural Uniqueness and In Silico Selectivity vs. Urease and Other Non-Target Enzymes

In silico profiling using SEA (Similarity Ensemble Approach) and molecular docking suggests that the specific substitution pattern of CAS 1234859-39-2 imparts selectivity against off-targets such as urease and fatty acid amide hydrolase (FAAH). A binding site comparison indicates that the 2-chlorophenyl urea moiety occupies a distinct hydrophobic pocket in sEH that is sterically inaccessible to urease, providing a theoretical selectivity ratio (sEH IC50 / urease IC50) of <0.01 based on predicted models [1]. While experimental validation is limited, this structural rationale underscores the importance of the precise 2-chlorophenyl placement.

computational selectivity urease non-target prediction

Recommended Application Scenarios for 1-(2-Chlorophenyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea Based on Differential Evidence


Soluble Epoxide Hydrolase (sEH) Inhibitor Probe for Cardiovascular Target Validation

Given its membership in the high-potency sEH inhibitor chemotype, CAS 1234859-39-2 is suitable for acute ex vivo vascular reactivity studies and in vivo models of hypertension when precise enantiomeric identity is certified. The compound's favorable hERG and CYP profiles [1] support its use in advanced preclinical cardiovascular safety panels.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling SAR Reference Standard

As a structural analog of the well-characterized benchmark 2d, this compound can serve as a reference material for calibrating PK/PD models in rodents, where high oral bioavailability and extended half-life are critical [1]. Its purchase ensures the continuity of historical SAR data sets.

In Vitro Selectivity and Off-Target Profiling Experiments

The distinct 2-chlorophenyl substitution pattern, combined with the methylsulfonylpiperidine group, makes this compound a suitable tool for probing the selectivity landscape of sEH inhibitors against related α/β-hydrolase fold enzymes and ion channels, particularly when negative control analogs are unavailable [1].

Chemical Scaffold for Derivatization and Fragment-Based Library Design

The core structure provides a versatile starting point for library synthesis aimed at exploring sEH inhibition or other serine hydrolase targets. Procurement of this exact intermediate ensures the integrity of subsequent SAR data, as slight variations in the urea or sulfonamide can significantly alter the pharmacological profile [1].

Quote Request

Request a Quote for 1-(2-Chlorophenyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.